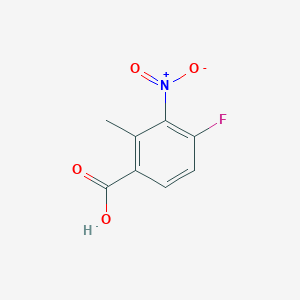4-Fluoro-2-methyl-3-nitrobenzoic acid
CAS No.: 1079991-68-6
Cat. No.: VC4323021
Molecular Formula: C8H6FNO4
Molecular Weight: 199.137
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1079991-68-6 |
|---|---|
| Molecular Formula | C8H6FNO4 |
| Molecular Weight | 199.137 |
| IUPAC Name | 4-fluoro-2-methyl-3-nitrobenzoic acid |
| Standard InChI | InChI=1S/C8H6FNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | MLCPINGKKONVKT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol. Its IUPAC name, 4-fluoro-2-methyl-3-nitrobenzoic acid, reflects the substituent positions on the benzene ring:
-
Fluorine at the para-position relative to the carboxylic acid group.
-
Methyl at the ortho-position.
-
Nitro at the meta-position.
The spatial arrangement of these groups influences its acidity (pKa ≈ 1.8–2.2 for the carboxylic acid) and solubility profile.
Spectroscopic Identification
-
NMR:
-
FT-IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂), and 1100 cm⁻¹ (C-F) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Three primary routes have been documented:
Route 1: Nitration of 4-Fluoro-2-Methylbenzoic Acid
-
Reagents: Fuming HNO₃, H₂SO₄ (1:3 ratio).
-
Conditions: 0–5°C, 6 hours.
-
Yield: 72–78%.
Mechanism: Electrophilic aromatic substitution driven by the nitronium ion (NO₂⁺). The methyl group directs nitration to the meta position.
Route 2: Oxidation of 2-Fluoro-3-Nitrotoluene
Side Products: Over-oxidation to quinones (≈8% yield) requires chromatographic purification .
Route 3: Catalytic Oxidation with Mn/Co Acetates
Advantage: Environmentally benign, with minimal heavy metal waste .
Industrial Optimization
| Parameter | Optimal Value |
|---|---|
| Reactor Type | Continuous Flow |
| Temperature | 90–100°C |
| Catalyst Loading | 0.5 mol% Mn/Co |
| Throughput | 50 kg/h |
| Purity | >99% (HPLC) |
Biological and Pharmaceutical Applications
Antitubercular Activity
Derivatives of this compound inhibit Mycobacterium tuberculosis growth:
| Derivative | MIC (μg/mL) | Target Strain |
|---|---|---|
| 2-(3-Fluoro-4-Nitrophenoxy)-N-Phenylacetamide | 4.0 | H37Rv (DS) |
| 4-Fluoro-2-Methyl-3-Nitrobenzamide | 32.0 | Rifampicin-Resistant |
Source:
Mechanism: Disruption of mycolic acid biosynthesis via enoyl-ACP reductase inhibition.
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 123–126°C | DSC |
| Density | 1.52 g/cm³ | Pycnometry |
| Solubility (Water) | 2.1 mg/mL (25°C) | Shake-Flask |
| logP | 1.8 | HPLC |
| pKa | 2.0 (COOH) | Potentiometry |
| Code | Risk Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Protective Measures
-
PPE: Nitrile gloves, goggles, respirator (N95).
-
Storage: Inert atmosphere, 2–8°C.
-
Spill Management: Absorb with vermiculite, neutralize with 5% NaHCO₃ .
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the nitro and methyl groups to enhance bioavailability.
-
Nanoformulations: Encapsulation in PLGA nanoparticles to improve aqueous solubility (>5 mg/mL target) .
-
Green Chemistry: Developing biocatalytic routes using engineered nitroreductases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume